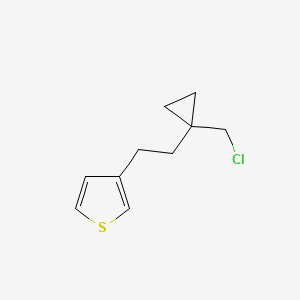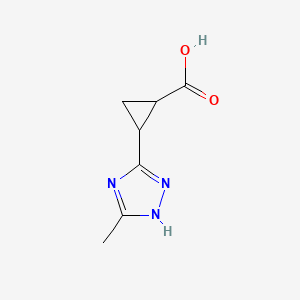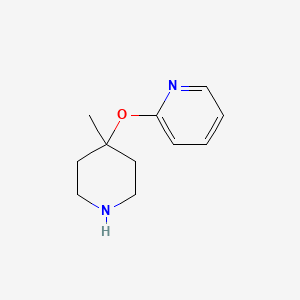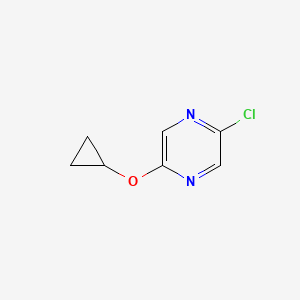
Ethyl 3-amino-3-(2-ethylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-(2-ethylphenyl)propanoate is a chemical compound with the molecular formula C13H19NO2. It is an ester derivative that contains an amino group and an ethylphenyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(2-ethylphenyl)propanoate typically involves the reaction of 2-ethylphenylacetonitrile with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-3-(2-ethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Applications De Recherche Scientifique
Ethyl 3-amino-3-(2-ethylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-3-(2-ethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-amino-3-(2-methylphenyl)propanoate
- Ethyl 3-amino-3-(2-isopropylphenyl)propanoate
- Ethyl 3-amino-3-(2-tert-butylphenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(2-ethylphenyl)propanoate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in biological activity and chemical properties .
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
ethyl 3-amino-3-(2-ethylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2/h5-8,12H,3-4,9,14H2,1-2H3 |
Clé InChI |
DLCZKEGWRBNDJT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C(CC(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)












